Pimasertib, also known as AS-703026 or MSC1936369B, is a potent and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , ] Pimasertib is an orally bioavailable small molecule that has demonstrated anti-tumor activity in various preclinical cancer models, primarily those harboring activating mutations in the RAS/RAF/MEK/ERK pathway. [, , , , , , , , , ] It functions by binding to an allosteric site on MEK1/2, distinct from the ATP-binding site, leading to the inhibition of downstream signaling. [, ]
Pimasertib, chemically known as 3-((2-fluoro-4-iodophenyl)amino)-N-((5,14-dioxo-1,4-dioxa-9,10-dithiacyclotetradecan-2-yl)methyl)isonicotinamide, is classified as a small molecule drug. It is recognized as an orphan drug in the United States due to its application in rare diseases . The compound is synthesized from various starting materials and has undergone extensive pharmacokinetic studies to assess its bioavailability and metabolic profile .
The synthesis of pimasertib involves several key steps:
The detailed reaction conditions include stirring at room temperature for an extended period (typically overnight), followed by washing and drying steps to isolate the final product.
Pimasertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 367.19 g/mol. The InChIKey for pimasertib is VIUAUNHCRHHYNE-JTQLQIEISA-N, which can be used for database searches related to chemical properties and interactions .
The structural representation includes:
Pimasertib primarily undergoes metabolic transformations in the body, which include oxidation and conjugation reactions facilitated by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites that are pharmacologically inactive or less active than the parent compound. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to identify these metabolites in biological samples .
In vitro studies have demonstrated that pimasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies, indicating its potential role in multi-drug regimens .
Pimasertib exerts its therapeutic effects by specifically inhibiting MEK1/2 activity within the MAPK signaling pathway. This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival. As a result, pimasertib induces apoptosis in cancer cells by:
Data from clinical trials indicate that pimasertib can significantly improve treatment outcomes when combined with other therapies, particularly in resistant cancer types.
Pimasertib exhibits several notable physical and chemical properties:
These properties are crucial for the formulation of pimasertib into dosage forms suitable for clinical use.
Pimasertib has been extensively studied for its applications in oncology, particularly:
Ongoing clinical trials continue to explore its efficacy across various cancer types, aiming to establish optimal dosing regimens and combination strategies to enhance therapeutic outcomes .
Pimasertib (chemical name: N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide) is an investigational small-molecule inhibitor targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Its molecular formula is C₁₅H₁₅FIN₃O₃, with a molecular weight of 431.20 g/mol [3] [7]. The compound features a pyridine-carboxamide core linked to a 2-fluoro-4-iodoaniline moiety and a chiral 2,3-dihydroxypropyl chain, which is critical for its allosteric binding to MEK1/2. The S-configuration at the chiral center is essential for bioactivity, as stereochemistry influences interactions with the hydrophobic pocket of MEK1 [9].
Physicochemical properties include moderate water insolubility and solubility in dimethyl sulfoxide (DMSO) at 86 mg/mL (199.44 mM). Its calculated partition coefficient (logP) of 1.7 suggests balanced lipophilicity, facilitating cellular membrane penetration. The presence of hydrogen-bond donors (e.g., amide, hydroxyl groups) and acceptors enables formation of key interactions with MEK residues [3] [7].
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅FIN₃O₃ |
Molecular Weight | 431.20 g/mol |
Solubility in DMSO | 86 mg/mL (199.44 mM) |
Solubility in Water | Insoluble |
Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Chiral Centers | 1 (S-configuration) |
The synthesis of pimasertib involves a multi-step route starting from 3-bromo-4-aminopyridine. Key steps include:
A significant advancement is the glutathione (GSH)-activated prodrug PROPIMA, synthesized via esterification between pimasertib’s hydroxyl group and 4,4′-dithiodibutyric acid. This redox-sensitive prodrug leverages elevated tumor GSH levels (4-fold higher than in healthy cells) for selective activation. PROPIMA incorporates a disulfide linker that undergoes GSH-mediated reduction, releasing active pimasertib intracellularly (Figure 1) [8]:$$\ce{Pimasertib + HOOC-(CH2)2-S-S-(CH2)2-COOH ->[Esterification] PROPIMA}$$In vitro studies in A375 melanoma cells confirmed PROPIMA’s bioactivation, showing comparable cytotoxicity to pimasertib after 72 hours (IC₅₀: 12 nM vs. 10 nM). Liposomal encapsulation further enhanced tumor-targeted delivery, reducing systemic toxicity [8].
Pimasertib binds to an allosteric site adjacent to the ATP-binding pocket of MEK1/2, locking the kinase in a catalytically inactive conformation. Computational studies reveal critical interactions:
Molecular dynamics simulations demonstrate that pimasertib’s binding disrupts MEK1’s catalytic loop (residues 192–195), preventing phosphorylation of downstream ERK1/2. Compared to FDA-approved MEK inhibitors like trametinib, pimasertib exhibits a unique interaction with the F-helix (residues 245–253), contributing to its IC₅₀ of 5–11 nM in multiple myeloma cell lines [6] [9].
MEK1 Domain | Residues Involved | Type of Interaction |
---|---|---|
αC-Helix | Lys97, Val127 | Hydrogen bonding |
Hydrophobic Pocket | Met143, Ala220, Phe223 | Van der Waals |
Catalytic Loop | Ser194, Asn195 | Steric obstruction |
DFG Motif | Asp208, Phe209 | Van der Waals |
F-Helix | Leu253, Met256 | Hydrophobic packing |
Pharmacophore modeling identifies the biaryl amine scaffold as essential for potency. Novel carbazole derivatives were designed to extend into the ribose pocket (Arg189, Ser222), improving kinase selectivity by 50-fold over non-MEK targets [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7